3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione
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Overview
Description
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione is a chemical compound that belongs to the class of thiazolidines It is characterized by the presence of a chloropyridinyl group attached to a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione typically involves the reaction of 6-chloropyridine-3-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thiol.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloropyridinyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thiol.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. In biological systems, it can bind to nicotinic acetylcholine receptors, leading to the disruption of normal cellular functions. This interaction can result in the inhibition of neurotransmission in insects, making it an effective insecticide .
Comparison with Similar Compounds
Similar Compounds
Thiacloprid: Another neonicotinoid insecticide with a similar mechanism of action.
Acetamiprid: A neonicotinoid that also targets nicotinic acetylcholine receptors.
Imidacloprid: Widely used in agriculture for pest control.
Uniqueness
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione is unique due to its specific structural features, such as the thiazolidine ring and the chloropyridinyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
120868-64-6 |
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Molecular Formula |
C9H9ClN2S2 |
Molecular Weight |
244.8 g/mol |
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C9H9ClN2S2/c10-8-2-1-7(5-11-8)6-12-3-4-14-9(12)13/h1-2,5H,3-4,6H2 |
InChI Key |
SEFULTBRRVUKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=S)N1CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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